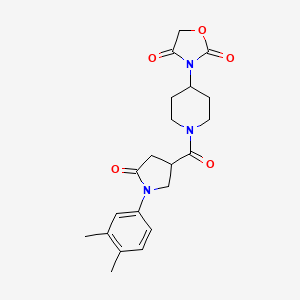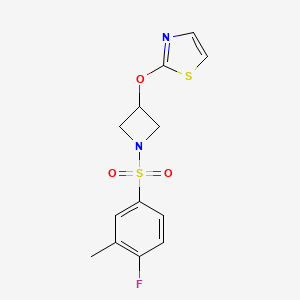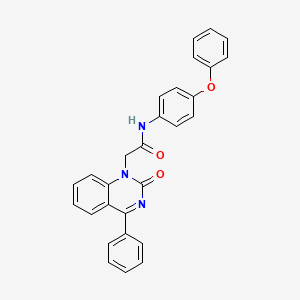
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, also known as OPAA, is a synthetic compound that has been widely studied for its potential therapeutic properties. OPAA belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Compounds related to 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide have been extensively studied for their analgesic and anti-inflammatory activities. For instance, Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated them for these activities, finding that certain derivatives exhibited potent analgesic and anti-inflammatory effects, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015). Similarly, Gopa et al. (2001) assessed the analgesic and anti-inflammatory activities of 2-phenyl quinazoline derivatives, noting significant activity in some derivatives (Gopa et al., 2001).
Antibacterial Properties
Another research area involves the antibacterial properties of quinazolinone derivatives. Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone antibacterial agents, highlighting their effectiveness against a variety of bacterial clinical isolates (Zurenko et al., 1996).
Structural Studies and Synthesis
Structural and synthetic studies of quinazolinone derivatives are also crucial. For instance, Kido et al. (1994) analyzed the structure of OPC-21268, a compound structurally similar to this compound, emphasizing its extended conformation and the intermolecular hydrogen bonding stabilizing its structure (Kido et al., 1994).
Pharmacological Activities
Rajveer et al. (2010) focused on the synthesis of bromo-oxo quinazoline derivatives to evaluate their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new quinazolinone analogs and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating various bacterial strains (Patel & Shaikh, 2011).
properties
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLOTCDVHBZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


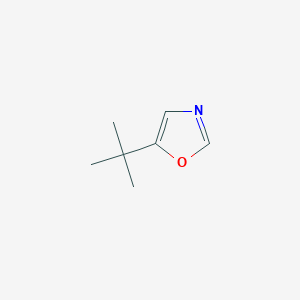
![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)
![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
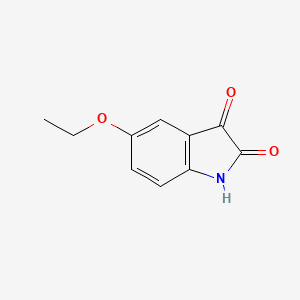
![2-Methoxy-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]ethanone](/img/structure/B2680459.png)
![Methyl 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2680462.png)
![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

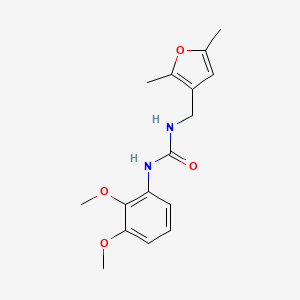
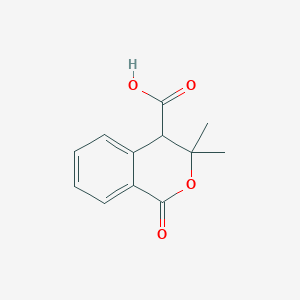
![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)
